2-((2,6-Dichlorobenzyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one
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Overview
Description
SALOR-INT L227900-1EA is a chemical compound with the molecular formula C23H18Cl2N2O2S. It is characterized by a complex structure that includes multiple aromatic rings, a tertiary amide, an ether, and a sulfide group . This compound is primarily used for experimental and research purposes .
Preparation Methods
The synthesis of SALOR-INT L227900-1EA involves multiple steps, including the formation of aromatic rings and the introduction of functional groups such as amides and ethers. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed. industrial production methods typically involve the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
SALOR-INT L227900-1EA undergoes various types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SALOR-INT L227900-1EA has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of SALOR-INT L227900-1EA involves its interaction with specific molecular targets and pathways. It is known to inhibit the adhesion and infiltration of leukocytes by blocking the interaction between calreticulin and integrin. This results in anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases .
Comparison with Similar Compounds
SALOR-INT L227900-1EA can be compared with other similar compounds such as SALOR-INT L219770-1EA. While both compounds share some structural similarities, SALOR-INT L227900-1EA is unique due to its specific functional groups and molecular interactions. Other similar compounds include SALOR-INT L219797-1EA and SALOR-INT L219681-1EA .
Properties
CAS No. |
477318-82-4 |
---|---|
Molecular Formula |
C23H18Cl2N2O2S |
Molecular Weight |
457.4 g/mol |
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C23H18Cl2N2O2S/c1-2-29-16-12-10-15(11-13-16)27-22(28)17-6-3-4-9-21(17)26-23(27)30-14-18-19(24)7-5-8-20(18)25/h3-13H,2,14H2,1H3 |
InChI Key |
KMGSSUQFBJJMFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
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